molecular formula C16H17ClFN3O B5578926 1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine

1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine

Cat. No. B5578926
M. Wt: 321.78 g/mol
InChI Key: QDJZQDBGBAKXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the use of click chemistry approaches, nucleophilic reactions, and condensation reactions. For example, the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone employs a click chemistry approach with specific starting materials, showcasing the intricate steps involved in constructing similar complex molecules (Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction (XRD), is critical for confirming the three-dimensional arrangement of atoms within a compound. Studies have utilized XRD and Hirshfeld surface analysis to elucidate the structure and intermolecular interactions of similar compounds, providing insights into the molecular conformations and the effects of substituents on the overall structure (Prasad et al., 2018).

Scientific Research Applications

Molecular Structure and Interaction Analysis

The study of molecular structures and their interactions is fundamental in understanding the properties and potential applications of chemical compounds. For instance, the synthesis and crystallographic analysis of similar compounds provide insights into their conformational stability, intermolecular interactions, and potential as therapeutic agents. The analysis of compounds like "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" involves determining their crystalline structures, which can reveal valuable information about their pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

Compounds with structural similarities to "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" have been investigated for their potential therapeutic applications, particularly in the treatment of various cancers and neurological disorders. The inhibition of specific enzymes or receptor interactions by these compounds can lead to promising therapeutic strategies. For example, Aurora kinase inhibitors have been studied for their potential in cancer therapy due to their role in cell cycle regulation.

Advanced Synthesis Techniques

The synthesis of complex compounds like "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" involves advanced chemical techniques that can enhance their purity, yield, and pharmacological properties. These techniques include click chemistry, which offers a modular approach to the construction of such compounds, enabling the exploration of a vast chemical space for drug discovery.

For further detailed reading and references, the following sources provide comprehensive insights:

  • Aurora kinase inhibitor study: ロバート ヘンリー,ジェームズ (2006).
  • Analysis on the pharmacokinetics of novel ALK inhibitors: Y. Teffera et al. (2013).
  • Structural exploration of 3-piperazine-bisbenzoxaboroles: Agnieszka Adamczyk-Woźniak et al. (2013).

properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c1-10-2-3-12(18)13(14(10)17)16(22)21-8-4-11(5-9-21)15-19-6-7-20-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJZQDBGBAKXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CCC(CC2)C3=NC=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-YL)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.